Cas no 519055-67-5 (2-methyl-1,3-thiazole-5-sulfonamide)

2-Methyl-1,3-thiazole-5-sulfonamide is a sulfonamide derivative featuring a thiazole ring, which is of interest in medicinal and agrochemical research due to its potential as a bioactive scaffold. The methyl substitution at the 2-position and sulfonamide functional group at the 5-position enhance its reactivity and binding affinity, making it a versatile intermediate for synthesizing heterocyclic compounds. Its structural properties may contribute to applications in enzyme inhibition or as a precursor in drug discovery. The compound’s stability and well-defined chemical characteristics facilitate its use in controlled synthetic pathways, offering utility in the development of novel therapeutic or agricultural agents.
2-methyl-1,3-thiazole-5-sulfonamide structure
519055-67-5 structure
Product Name:2-methyl-1,3-thiazole-5-sulfonamide
CAS No:519055-67-5
MF:C4H6N2O2S2
MW:178.232637882233
CID:872152
PubChem ID:13517396
Update Time:2026-04-29

2-methyl-1,3-thiazole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-5-Thiazolesulfonamide
    • 5-Thiazolesulfonamide,2-methyl-(9CI)
    • 2-methyl-1,3-thiazole-5-sulfonamide

2-methyl-1,3-thiazole-5-sulfonamide Pricemore >>

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Additional information on 2-methyl-1,3-thiazole-5-sulfonamide

Introduction to 2-methyl-1,3-thiazole-5-sulfonamide (CAS No. 519055-67-5)

2-methyl-1,3-thiazole-5-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 519055-67-5, is a heterocyclic sulfonamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole scaffold, a structural motif widely recognized for its biological activity and utility in drug design. The presence of both sulfur and nitrogen atoms in the thiazole ring imparts unique electronic and steric properties, making it a versatile platform for synthesizing bioactive molecules.

The sulfonamide functional group at the 5-position of the thiazole ring further enhances the pharmacological potential of this compound. Sulfonamides are well-documented pharmacophores, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 2-position introduces additional conformational flexibility, which can influence the compound's binding affinity and metabolic stability.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of sulfonamide derivatives in developing novel therapeutic agents. Studies suggest that modifications in the thiazole core, such as substituents at the 2- and 5-positions, can significantly alter the biological profile of these compounds. For instance, 2-methyl-1,3-thiazole-5-sulfonamide has been investigated for its potential role in modulating enzyme activity and inhibiting pathogenic pathways.

In particular, research has demonstrated that sulfonamide derivatives can interact with biological targets through hydrogen bonding and hydrophobic interactions. The amide group in 2-methyl-1,3-thiazole-5-sulfonamide provides a hydrogen bond acceptor site, which is crucial for stabilizing protein-ligand interactions. This feature makes it an attractive candidate for developing small-molecule inhibitors targeting enzymes involved in disease pathways.

One of the most compelling aspects of 2-methyl-1,3-thiazole-5-sulfonamide is its potential in oncology research. Thiazole derivatives have shown promise as antitumor agents due to their ability to disrupt critical cellular processes such as DNA replication and cell signaling. Preclinical studies have indicated that compounds structurally similar to 2-methyl-1,3-thiazole-5-sulfonamide can induce apoptosis in cancer cells while exhibiting minimal toxicity toward healthy tissues. This selectivity is attributed to differences in binding affinity between tumor-specific enzymes and their normal counterparts.

The synthesis of 2-methyl-1,3-thiazole-5-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as sulfonylation and methylation. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical and clinical studies.

Evaluation of 2-methyl-1,3-thiazole-5-sulfonamide's pharmacokinetic properties is essential for assessing its therapeutic potential. Studies have focused on its solubility, metabolic stability, and distribution within biological systems. The sulfonamide moiety can influence these parameters significantly; for example, it may enhance water solubility while potentially affecting clearance rates through renal or hepatic pathways. Understanding these pharmacokinetic characteristics is crucial for optimizing dosing regimens and minimizing side effects.

Recent clinical trials have explored derivatives of thiazole sulfonamides for treating various diseases. While 2-methyl-1,3-thiazole-5-sulfonamide itself may not be under direct clinical investigation at this time, its structural analogs have provided valuable insights into drug development strategies. These studies underscore the importance of thiazole-based scaffolds in medicinal chemistry and highlight future directions for exploring novel therapeutic applications.

The role of computational modeling in predicting the biological activity of 2-methyl-1,3-thiazole-5-sulfonamide cannot be overstated. Molecular docking simulations have been employed to identify potential binding pockets on target proteins and assess predicted interaction energies. These simulations help guide experimental efforts by prioritizing compounds with high predicted affinity for biologically relevant targets. Such approaches are integral to modern drug discovery pipelines aimed at accelerating development timelines.

In conclusion,2-methyl-1,3-thiazole-5-sulfonamide (CAS No. 519055-67-5) represents a promising scaffold for developing novel pharmaceutical agents with applications ranging from oncology to anti-inflammatory therapies. Its unique structural features—combining a thiazole core with a sulfonamide group—make it a versatile building block for medicinal chemistry innovation. As research continues to uncover new biological functions associated with heterocyclic sulfonamides,2-methyl-1,3-thiazole-5-sulfonamide may emerge as a key compound in future drug development efforts.

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